molecular formula C66H68CaF2N4O12 B12348133 di(2-Hydroxy Atorvastatin) CalciuM Salt

di(2-Hydroxy Atorvastatin) CalciuM Salt

Cat. No.: B12348133
M. Wt: 1187.3 g/mol
InChI Key: NOCWNJZXNVSDOU-LBSXWHBJSA-L
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Description

Di(2-Hydroxy Atorvastatin) Calcium Salt is a compound derived from atorvastatin, a well-known statin used to lower cholesterol levels. This compound is particularly significant due to its role as an active metabolite of atorvastatin, which enhances its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(2-Hydroxy Atorvastatin) Calcium Salt involves several steps. One of the prominent methods includes the conversion of an advanced ketal ester intermediate to atorvastatin calcium. This process involves isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium .

Industrial Production Methods

On an industrial scale, the production of atorvastatin calcium has been optimized to achieve high yields and purity. The process involves the Paal-Knorr synthesis for pyrrole ring construction, followed by ketal deprotection and ester hydrolysis. These steps are crucial for obtaining the clinically used hemi-calcium salt form of the drug .

Chemical Reactions Analysis

Types of Reactions

Di(2-Hydroxy Atorvastatin) Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of atorvastatin, which can further undergo metabolic transformations in biological systems .

Mechanism of Action

Di(2-Hydroxy Atorvastatin) Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to decreased hepatic cholesterol levels, upregulation of LDL receptors, and increased clearance of LDL from the bloodstream . Additionally, the compound exhibits pleiotropic effects, such as reducing inflammation and oxidative stress, which contribute to its cardiovascular benefits .

Comparison with Similar Compounds

Similar Compounds

  • o-Hydroxy Atorvastatin
  • ortho-Hydroxy Atorvastatin
  • BMS 243887-01
  • PD 152873

Uniqueness

Di(2-Hydroxy Atorvastatin) Calcium Salt is unique due to its enhanced solubility and stability, which make it more amenable to various analytical techniques. Its deuterium labeling also allows for precise tracking and quantification in mass spectrometry studies, setting it apart from other similar compounds .

Properties

Molecular Formula

C66H68CaF2N4O12

Molecular Weight

1187.3 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*24-,25-;/m11./s1

InChI Key

NOCWNJZXNVSDOU-LBSXWHBJSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2]

Origin of Product

United States

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